N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is primarily found in the outer mitochondrial membrane of steroid-synthesizing cells. DPA-714 has been widely used in scientific research as a tool to investigate the role of TSPO in various physiological and pathological processes.
Mechanism of Action
Target of Action
Similar compounds have been found to target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .
Mode of Action
Compounds with similar structures have been suggested to act as possible activators of the insect ryanodine receptor .
Pharmacokinetics
It’s known that the compound is soluble in water , which could impact its bioavailability.
Result of Action
Similar compounds have shown moderate to high insecticidal activities .
Action Environment
Similar compounds have been found to transform in soil , suggesting that environmental factors could potentially influence their action.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to the use of this compound in lab experiments, including its limited solubility in water and its potential off-target effects.
Future Directions
There are several future directions for the use of N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide in scientific research, including the investigation of its therapeutic potential in various pathological conditions, the development of new TSPO ligands with improved pharmacokinetic properties, and the exploration of the role of TSPO in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide involves several steps, including the reaction of 3,4-dichlorophenylacetonitrile with N,N-dimethylformamide dimethylacetal, followed by the reaction of the resulting intermediate with piperazine-1-carboxamide and dimethylsulfamide. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide has been widely used in scientific research to investigate the role of TSPO in various physiological and pathological processes. TSPO is involved in a wide range of cellular functions, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. TSPO expression is also upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-18(2)24(22,23)20-7-5-19(6-8-20)10-14(21)17-11-3-4-12(15)13(16)9-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNYOJMXAZWBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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